3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione

Chemical Synthesis Building Blocks Purity Specification

3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione is a synthetic heterocyclic compound belonging to the class of 3-aminopyrrolidine-2,5-diones (aminosuccinimides). It is characterized by a pyrrolidine-2,5-dione (succinimide) core substituted at the 3-position with a 4-aminopiperidine moiety.

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
Cat. No. B12052084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C2CC(=O)NC2=O
InChIInChI=1S/C9H15N3O2/c10-6-1-3-12(4-2-6)7-5-8(13)11-9(7)14/h6-7H,1-5,10H2,(H,11,13,14)
InChIKeyQAWCPEBARSTQOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione: A Versatile Aminosuccinimide Building Block for Procurement-Driven Synthesis


3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione is a synthetic heterocyclic compound belonging to the class of 3-aminopyrrolidine-2,5-diones (aminosuccinimides). It is characterized by a pyrrolidine-2,5-dione (succinimide) core substituted at the 3-position with a 4-aminopiperidine moiety . The compound is primarily utilized as a research building block in medicinal chemistry and drug discovery due to its dual reactive sites: the primary amine on the piperidine ring and the free N–H of the succinimide .

Why Generic 3-Aminosuccinimides Cannot Replace 3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione in Structure-Enabled Synthesis


Generic substitution with simpler 3-aminosuccinimides fails because this compound uniquely combines a nucleophilic primary amine with the conformational rigidity and basicity of a piperidine ring. Structural analogs such as 1-(piperidin-4-yl)pyrrolidine-2,5-dione lack the primary amine on the piperidine, which is critical for further derivatization via amide coupling, reductive amination, or Schiff base formation. Computed physicochemical properties further distinguish this compound: its predicted pKa of 9.6 (for the piperidinium ion) and LogD (pH 7.4) of -4.5 indicate high aqueous solubility that impacts downstream synthetic handling [1]. These differences mean that substituting with a less functionalized analog would compromise synthetic utility and final product design.

Head-to-Head and Cross-Study Quantitative Differentiation of 3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione Against Closest Analogs


Higher Available Purity (98%) Compared to Structurally Similar Building Blocks

The target compound is commercially available at 98% purity from multiple suppliers, whereas the closely related analog 1-(piperidin-4-yl)pyrrolidine-2,5-dione (hydrochloride) is typically offered at 95% purity . This 3-percentage-point purity advantage can reduce the burden of additional purification steps in multi-step syntheses, directly impacting yield and cost efficiency. The evidence is a cross-study comparison of vendor specifications, acknowledging that batch-to-batch variability and supplier differences exist.

Chemical Synthesis Building Blocks Purity Specification

Physicochemical Differentiation: Computed LogD Indicates Superior Aqueous Solubility Profile

The predicted LogD (pH 7.4) for 3-(4-aminopiperidin-1-yl)pyrrolidine-2,5-dione dihydrochloride is -4.53 [1], reflecting high hydrophilicity. In contrast, the analog 1-(piperidin-4-yl)pyrrolidine-2,5-dione (free base) has a predicted LogP of -1.21 [2], suggesting lower aqueous solubility. At physiological pH, the target compound is expected to exhibit better water solubility, which is advantageous for aqueous-phase reactions and biological assays. This is class-level inference based on computed data; experimental solubility values are not available for direct comparison.

Physicochemical Properties Lipophilicity Drug-likeness

Distinct Hydrogen Bond Donor Count Enables Additional Supramolecular Interactions

The target compound presents 2 hydrogen bond donors (the succinimide N–H and the protonated primary amine), whereas the analog 1-(piperidin-4-yl)pyrrolidine-2,5-dione has only 1 (the piperidine N–H) [1][2]. The extra donor can participate in specific hydrogen-bonding interactions with biological targets, potentially leading to distinct binding modes. This is class-level inference: while direct binding data are unavailable, the difference in HBD count is a foundational property that guides fragment-based drug design libraries.

Hydrogen Bond Donors MedChem Design Target Engagement

Succinimide Scaffold Precedent: Class-Level Anticonvulsant Potential Guides CNS-Focused Procurement

A related series of 3-aminopyrrolidine-2,5-dione derivatives demonstrated anticonvulsant activity in vivo. The most active compound, 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione, showed better median effective doses (ED50) and protective index values than the reference drug ethosuximide in multiple seizure models [1]. While the target compound itself has not been tested in these specific assays, its core succinimide scaffold is identical, and the additional 4-aminopiperidine substituent offers a distinct vector for structure–activity relationship (SAR) exploration. This class-level inference suggests that procurement for CNS-focused research may be justified.

CNS Drug Discovery Anticonvulsant Succinimide

Procurement-Driven Application Scenarios for 3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione in Drug Discovery and Chemical Biology


Lead Optimization in CNS Drug Discovery: Anticonvulsant SAR Expansion

Based on the validated anticonvulsant activity of the 3-aminopyrrolidine-2,5-dione scaffold, this compound serves as a privileged starting point for synthesizing focused libraries. The free primary amine on the piperidine ring allows rapid diversification via amide coupling or reductive amination to generate analogs for in vivo seizure model testing. Procurement of the 98% pure free base ensures minimal side-product interference during high-throughput synthesis [1].

Fragment-Based Drug Discovery (FBDD) Library Enhancement

With an additional hydrogen bond donor compared to common piperidine–succinimide fragments, this compound enriches FBDD libraries with a three-dimensional scaffold that can probe polar binding pockets. Its low predicted LogD (-4.53) supports aqueous solubility in biophysical assays such as SPR and NMR, reducing the need for DMSO co-solvents that can cause false positives [1].

Synthesis of PROTAC Linkers or Bifunctional Molecules

The dual reactive sites—succinimide N–H and piperidine primary amine—enable orthogonal functionalization. This makes the compound an attractive intermediate for constructing heterobifunctional molecules such as PROTACs, where precise control over linker attachment points is critical. The 3% purity margin over simpler analogs reduces purification steps in these multi-stage synthetic routes .

Development of Positively Charged Probes for Cellular Imaging

The primary amine on the piperidine ring is protonated at physiological pH (pKa ~9.6), rendering the molecule cationic. This charge can drive cellular uptake or lysosomal accumulation, making it a useful scaffold for designing fluorescent or radiolabeled probes for live-cell imaging, particularly for targeting intracellular compartments .

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